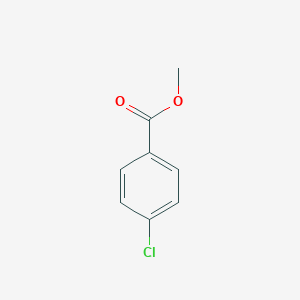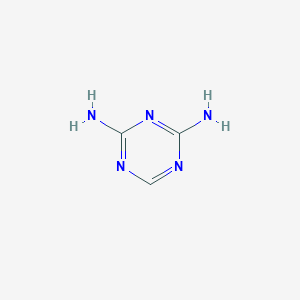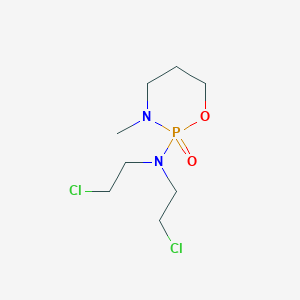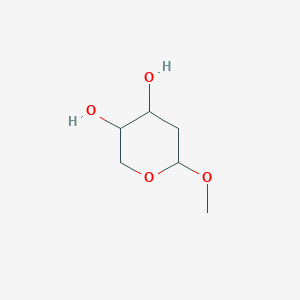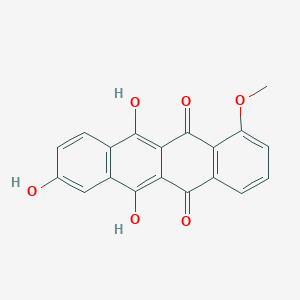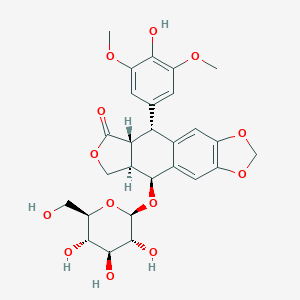
Lignan P
Descripción general
Descripción
Lignans are bioactive, non-nutrient, non-caloric phenolic plant compounds that are found in highest concentration in flax and sesame seeds and in lower concentrations in grains, other seeds, fruits, and vegetables . They are derived from the oxidative dimerization of two phenylpropanoid units .
Synthesis Analysis
Lignans are formed through the dimerization of simple phenolic compounds . A photoredox-based strategy has been developed to access a reactive radical intermediate postulated to be involved in complex lignan biosynthesis .
Molecular Structure Analysis
The molecular formula of Lignan P is C27H30O13 . The structure of lignans gives them their ability to scavenge free radicals and neutralize oxidative stress in the body .
Chemical Reactions Analysis
Lignans are formed by the oxidative dimerization of two phenylpropanoid units . P-coumaric acid is further modified by a series of enzymatic reactions to produce lignans. These reactions involve enzymes such as cinnamate 4-hydroxylase (C4H), which converts p-coumaric acid into ferulic acid, and caffeoyl-CoA O-methyltransferase (CCoAOMT), which adds a methyl group to ferulic acid to form sinapic acid .
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
Los lignanos son conocidos por sus abundantes propiedades terapéuticas debido a su estructura polifenólica . Exhiben fuertes actividades antioxidantes , lo que puede ayudar a neutralizar los radicales libres dañinos en el cuerpo .
Actividades antiinflamatorias
Los lignanos también poseen actividades antiinflamatorias . Esta propiedad puede ser beneficiosa para controlar varias afecciones e enfermedades inflamatorias .
Propiedades anticancerígenas
Los estudios han demostrado que los lignanos pueden inhibir el crecimiento de las células cancerosas e inducir la apoptosis, o muerte celular programada, en las células tumorales . Se cree que esto se debe a las propiedades antioxidantes y antiinflamatorias de los lignanos, así como a su capacidad para interferir con las vías de señalización de las células cancerosas .
Actividades estrogénicas y antiestrogénicas
Los lignanos son compuestos bifenílicos que se encuentran en las plantas y tienen una estructura similar al estrógeno, por lo que se denominan fitoestrógenos . Pueden tener un potencial terapéutico para los síntomas de la menopausia, incluidas las enfermedades cardiovasculares, la osteoporosis y los trastornos psicológicos
Mecanismo De Acción
Target of Action
Lignan P, like other lignans, primarily targets cancer cells . The anticancer effects of lignans are driven by their ability to trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . Additionally, lignans have been shown to target cancer stem cells and mitigate multi-drug resistance .
Mode of Action
This compound interacts with its targets by binding to and inhibiting topoisomerase II during the late S and early G2 stage . This disrupts the reparation of the temporary break through which the double-stranded DNA passes, consequently stopping DNA unwinding and replication .
Biochemical Pathways
This compound is part of the dibenzocyclooctadiene lignans (DBCLS), a significant group of compounds found in the Schisandra genus . The biosynthetic pathway leading to lignan production involves the transformation of chorismic acid into prephenic acid via a Claisen rearrangement . This process builds up the basic carbon skeleton of phenylalanine . The lignan biosynthesis pathway also involves the oxidative dimerization of two phenylpropanoid units .
Pharmacokinetics
The pharmacokinetics of lignans like this compound involve a high systemic clearance, a large volume of distribution, and short half-lives . The oral bioavailability of these compounds is often low, with sdg, a prevalent lignan, having an oral bioavailability of 0% . This low bioavailability is due to challenges such as rapid metabolism and untargeted delivery .
Result of Action
The primary result of this compound’s action is its anticancer effects . These effects are achieved through various mechanisms, including triggering apoptosis, arresting the cell cycle, inducing oxidative stress, modulating autophagy, and disrupting essential signaling pathways . These actions lead to the inhibition of cancer cell proliferation and the mitigation of multi-drug resistance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lignan content in plants can be influenced by the type of species, physiological conditions, and the environmental conditions to which the species is exposed . Additionally, the gut microbiota plays a crucial role in converting plant lignans into mammalian lignans, which can then exert their therapeutic properties .
Direcciones Futuras
A better understanding of the interplay existing between lignans and gut microbiota will provide more insight into their health effects, thus opening new possibilities to develop microbiota-based therapies for treating neuronal disorders . Extensive studies are needed to be done highlighting the mechanism of anticancer action of explored and unexplored plants .
Propiedades
IUPAC Name |
(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20-,22+,23-,24+,25+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVRGQUEGRCWPD-BRLGUANISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946031 | |
| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23363-35-1 | |
| Record name | 4-Demethylepipodophyllotoxin 7′-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Demethylepipodophyllotoxin-9 beta-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIGNAN P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2G3ZRK3U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can we accurately detect and quantify Lignan P in pharmaceutical preparations?
A1: High-performance liquid chromatography (HPLC) coupled with various detection methods has proven effective in analyzing this compound. Studies have successfully employed HPLC with electrochemical detection (ECD) [] and UV detection [] to separate and quantify this compound from etoposide, teniposide, and other related substances in pharmaceutical formulations. Notably, electrochemical detection offers superior sensitivity and selectivity compared to UV detection for this application [].
Q2: What are the typical detection limits achieved for this compound using these HPLC methods?
A2: Research indicates that HPLC methods can achieve very low detection limits for this compound. For instance, one study reported a detection limit of 4.9 ng for this compound using an HPLC method with UV detection at a wavelength of 240 nm []. This highlights the sensitivity of these analytical techniques in ensuring the quality and purity of etoposide capsules.
Q3: Beyond pharmaceutical analysis, has this compound been investigated in other research contexts?
A3: While primarily studied as a related substance in pharmaceutical preparations, some research suggests a potential link between lignan intake and health outcomes. A case-control study in Iran explored the relationship between dietary phytoestrogen intake, including lignans, and the risk of endometriosis []. Interestingly, this study found that higher intakes of total lignans, specifically secoisolariciresinol and lariciresinol, were associated with a reduced risk of endometriosis []. This finding, while intriguing, necessitates further investigation to establish a causal link and understand the underlying mechanisms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




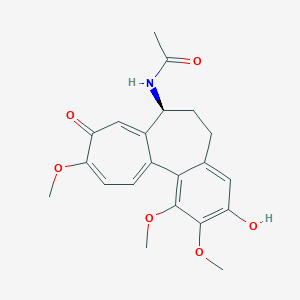

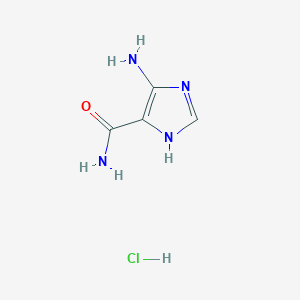

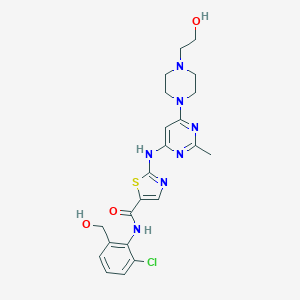
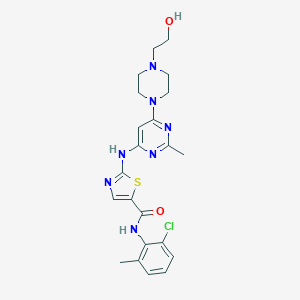
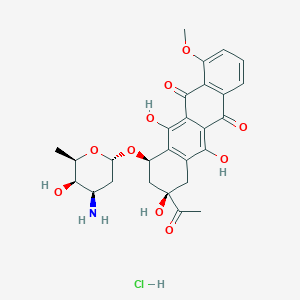
![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)
